2-cyclopropyl-4,5-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-13-14(2)23-19(16-4-5-16)26-20(13)27-8-10-28(11-9-27)21-17-6-7-22-12-18(17)24-15(3)25-21/h6-7,12,16H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENRXTYPJCMIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups, making it a subject of interest for its biological activity. This article reviews the compound's synthesis, pharmacological properties, and therapeutic potential based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 375.5 g/mol. The compound features a pyrimidine core structure combined with piperazine and pyrido moieties, which are known to exhibit various biological activities.
| Property | Data |
|---|---|
| Molecular Formula | C₁₁H₂₅N₇ |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2549000-79-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively reduce the production of tetrahydrofolate, which is essential for nucleotide synthesis and consequently impacts cell proliferation and tumor growth .
Therapeutic Potential
Research indicates that derivatives of pyrido[3,4-d]pyrimidines demonstrate promising anti-tumor properties. For instance:
- Antitumor Activity : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antiparasitic Effects : Some derivatives are noted for their efficacy against parasitic infections due to their ability to interfere with metabolic pathways in parasites .
Case Studies
- Inhibition of Cancer Cell Growth : A study demonstrated that a similar pyrido[3,4-d]pyrimidine derivative exhibited significant anti-proliferative effects on human melanoma cells. The compound induced apoptosis through the mitochondrial pathway and inhibited key signaling pathways involved in cell survival .
- Enzyme Inhibition : Another research highlighted the compound's potential as an inhibitor of kinases involved in cancer progression. The binding affinity to these targets was evaluated using molecular docking studies, showing promising results that warrant further investigation .
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity: The inhibition of DHFR suggests potential applications in cancer treatment, particularly in targeting rapidly dividing cells.
- Antimicrobial Properties: Similar compounds have shown efficacy against bacterial infections by disrupting folate metabolism.
- Neurological Applications: The piperazine moiety may confer properties that affect neurotransmitter systems, indicating potential use in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the pharmacological properties and therapeutic potential of compounds related to 2-cyclopropyl-4,5-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine:
Study 1: Inhibition of Dihydrofolate Reductase
A study published in Drug Target Insights demonstrated that derivatives of this compound exhibited significant inhibition of DHFR in vitro, leading to reduced proliferation of cancer cell lines. The structure–activity relationship (SAR) analysis highlighted the importance of the piperazine and pyridine moieties in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading pharmaceutical institute indicated that similar pyrimidine derivatives displayed antimicrobial activity against several pathogens, including Staphylococcus aureus and E. coli. The study emphasized the role of structural modifications in improving efficacy against resistant strains .
Study 3: Neuropharmacological Effects
A recent investigation into the neurological effects of related compounds found that they could modulate serotonin receptors, suggesting potential applications in treating anxiety and depression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido-Pyrimidine Derivatives with Piperazine/Piperidine Linkers
- Compound A (): 7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Key Differences: Lacks the cyclopropyl and dimethyl substituents on the pyrimidine core. The pyrazino-pyrimidinone scaffold differs from the pyrido-pyrimidine in the target compound. Implications: Reduced steric bulk may lower target affinity compared to the cyclopropyl/dimethyl-substituted compound .
- Compound B (): 6-(4-Methanesulfonyl-Piperazin-1-ylmethyl)-Thieno[3,2-d]Pyrimidine Key Differences: Thienopyrimidine replaces pyrido-pyrimidine; methanesulfonyl group modifies solubility. Implications: The thieno system may alter electron distribution, affecting binding to hydrophobic enzyme pockets .
Pyrimidine Derivatives with Bulky Substituents
- Compound C (): 3-[2-[4-(6-Fluoro-1,2-Benzisoxazol-3-yl)Piperidin-1-yl]Ethyl]-2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-one Key Differences: Fluorobenzisoxazole substituent and pyrido[1,2-a]pyrimidinone core differ from the target’s pyrido[3,4-d]pyrimidine. Implications: Fluorine atoms enhance membrane permeability but may increase metabolic liabilities compared to cyclopropyl .
Pyrazolo-Pyrimidine/Triazolo-Pyrimidine Analogs
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis : The target compound’s piperazine linker and pyrido-pyrimidine core likely require multi-step coupling reactions, analogous to methods in and .
- Isomerization Stability : Unlike pyrazolo-triazolo-pyrimidines (), the target’s rigid cyclopropyl and fused pyrido system may resist isomerization, improving pharmacokinetic stability .
- Biological Activity : Piperazine-linked pyrido-pyrimidines (e.g., ) often target kinases like PI3K or mTOR. The target’s dimethyl groups may enhance binding to hydrophobic kinase pockets, while the cyclopropyl group could reduce oxidative metabolism .
- Limitations : Lack of explicit solubility or potency data in the evidence necessitates further experimental validation.
Preparation Methods
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency. While dichloromethane is common, 1,4-dioxane with N,N-diisopropylethylamine (DIPEA) has also been employed, albeit with lower yields (39%) due to competing side reactions. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent undesired solvolysis.
Palladium-Catalyzed Cross-Coupling for Pyrido[3,4-d]Pyrimidine Formation
Buchwald-Hartwig Amination
The pyrido[3,4-d]pyrimidine fragment is introduced via palladium-catalyzed coupling. A representative protocol involves reacting 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with methyl 2-aminothiazole-5-carboxylate in toluene under reflux. Using cesium carbonate as a base, palladium acetate as a catalyst, and BINAP as a ligand, the reaction achieves a 75.2% yield.
Mechanistic Insights:
The reaction proceeds through oxidative addition of the palladium catalyst to the chloropyrimidine, followed by ligand exchange and reductive elimination to form the C–N bond. The use of BINAP ensures steric control, minimizing dimerization byproducts.
Challenges in Cyclopropane Integration
Introducing the cyclopropyl group requires careful handling due to its strain. Cyclopropanation via Simmons-Smith reactions or transition-metal-mediated couplings has been explored, though specific protocols for this compound remain unreported. Analogous syntheses suggest using cyclopropylboronic acids in Suzuki-Miyaura couplings, but yields are often suboptimal[^10].
Sequential Functionalization and Purification Strategies
Stepwise Assembly
The target molecule is typically assembled in a modular fashion:
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Core Formation: Construct the pyrido[3,4-d]pyrimidine ring via cyclocondensation of aminopyrimidines with diketones.
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Piperazine Linkage: Attach the piperazine unit through nucleophilic substitution.
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Cyclopropane Installation: Introduce the cyclopropyl group via late-stage coupling.
Chromatographic Purification
Silica gel chromatography (5–10% methanol/dichloromethane) is standard for intermediate purification. For final product isolation, recrystallization from n-hexane/ethyl acetate mixtures enhances purity to >99%.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
NMR Spectroscopy:
-
Mass Spectrometry:
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reagents are critical in these reactions?
The synthesis involves multi-step reactions, including:
- Formation of the pyrido[3,4-d]pyrimidine core via cyclocondensation of aminopyrimidine derivatives with appropriate carbonyl precursors.
- Introduction of the cyclopropane ring through alkylation or cross-coupling reactions.
- Piperazine coupling using nucleophilic substitution or Buchwald-Hartwig amination. Critical reagents include stannous chloride for reductions (e.g., nitro to amine groups) and coupling agents like EDC/HOBt for amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure intermediate purity .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- NMR spectroscopy (1H, 13C) confirms substituent positions and cyclopropane geometry.
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
- IR spectroscopy identifies functional groups (e.g., C-N stretches in piperazine).
- HPLC with UV detection assesses purity (>95% is typical for pharmacological studies).
- X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in vitro?
- Solubility is tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy.
- Stability under physiological conditions is assessed via accelerated testing (37°C, pH 2–9) with HPLC monitoring over 24–72 hours. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound, and what parameters are prioritized?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions.
- Information science tools analyze experimental datasets to narrow optimal parameters (solvent polarity, temperature, catalysts).
- Feedback loops integrate experimental results (e.g., yields, byproducts) into simulations to refine steric/electronic effects and activation barriers .
Q. What strategies address discrepancies in biological activity data across studies involving this compound?
- Comparative analysis of assay conditions (e.g., receptor isoforms, cell lines, incubation times) identifies confounding variables.
- Dose-response curves and Schild regression analysis standardize potency measurements.
- Statistical validation (e.g., ANOVA, p-value adjustments) accounts for batch-to-batch variability in compound purity or solvent effects .
Q. How can researchers design experiments to resolve conflicting data on the compound’s metabolic stability?
- In vitro microsomal assays (human/rodent liver microsomes) quantify metabolic half-life (t1/2) and identify cytochrome P450 isoforms involved.
- Isotope labeling (e.g., 14C or 3H) tracks metabolite formation via radiometric detection.
- Cross-validate results with in vivo pharmacokinetic studies (plasma/tissue sampling) to reconcile discrepancies between metabolic models .
Q. What methodologies are effective for studying the compound’s interaction with off-target receptors or enzymes?
- Broad-spectrum binding assays (e.g., radioligand displacement across GPCR panels) screen for off-target activity.
- Molecular docking simulations (AutoDock, Schrödinger) predict binding poses to non-target proteins.
- CRISPR-Cas9 knockout models validate suspected off-target effects in cellular pathways .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., variable IC50 values), use orthogonal assays (SPR vs. fluorescence polarization) to confirm results. Cross-reference synthetic protocols to rule out impurities .
- Safety Compliance : Follow GHS guidelines for handling hazardous intermediates (e.g., chlorinated reagents). Use fume hoods for reactions involving volatile solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
